Cas no 1016-57-5 (5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid)

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid structure
1016-57-5 structure
Product Name:5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Numero CAS:1016-57-5
MF:C10H9N3O2
MW:203.197361707687
CID:1068764
PubChem ID:22064626
Update Time:2025-09-26

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
    • 5-?methyl-?1-?phenyl-1H-?1,?2,?4-?Triazole-?3-?carboxylic acid
    • 5-Methyl-1-phenyl-1H-[1,2,4]triazole-3-carboxylic acid
    • 1-Phenyl-5-methyl-1,2,4-triazol-carbonsaeure-(3)
    • 5-Methyl-1-phenyl-1,2,4-triazol-3-carbonsaeure
    • 5-Methyl-1-phenyl-1H-[1,2,4]triazol-3-carbonsaeure
    • AG-A-86283
    • BBL005224
    • CTK7J1046
    • STL131903
    • SureCN6029647
    • EN300-73746
    • 1016-57-5
    • MFCD11053232
    • 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-1-phenyl-
    • DA-38884
    • CS-0217340
    • AKOS000301947
    • BAA01657
    • Z445139596
    • DTXSID40622220
    • 5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
    • SCHEMBL6029647
    • BS-3283
    • 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylicacid
    • MDL: MFCD11053232
    • Inchi: 1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
    • Chiave InChI: XPBATPBRNKFEPI-UHFFFAOYSA-N
    • Sorrisi: OC(C1N=C(C)N(C2C=CC=CC=2)N=1)=O

Proprietà calcolate

  • Massa esatta: 203.069476538g/mol
  • Massa monoisotopica: 203.069476538g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 241
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 68Ų

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: 172-174 °C
  • Punto di ebollizione: 454.3±28.0 °C at 760 mmHg
  • Punto di infiammabilità: 228.6±24.0 °C
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid Informazioni sulla sicurezza

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1016-57-5 95%
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5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid
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TRC
B400490-250mg
5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid
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Enamine
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1016-57-5 95.0%
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Enamine
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5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
1016-57-5 95.0%
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Enamine
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5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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